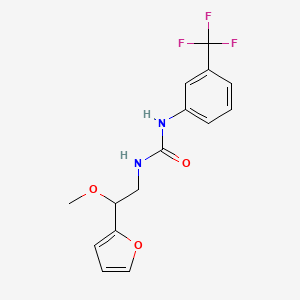

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a furan-2-yl moiety linked via a methoxyethyl chain to one nitrogen of the urea group, while the other nitrogen is substituted with a 3-(trifluoromethyl)phenyl ring. Though specific bioactivity data for this compound are absent in the provided evidence, structural analogs (e.g., pyridine-ureas and thiazole-ureas) demonstrate anticancer and kinase-modulating activities, suggesting plausible therapeutic relevance .

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O3/c1-22-13(12-6-3-7-23-12)9-19-14(21)20-11-5-2-4-10(8-11)15(16,17)18/h2-8,13H,9H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLHPNHTOBPZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features a furan ring, a methoxyethyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H16F3N2O3 |

| Molecular Weight | 343.30 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the furan-2-yl methoxyethyl intermediate followed by coupling with the trifluoromethyl phenyl isocyanate. Common reagents used include potassium carbonate and dichloromethane under controlled conditions.

In Vitro Studies

Recent studies have evaluated the compound's activity against various biological targets:

-

Indoleamine 2,3-Dioxygenase (IDO1) : IDO1 is a key enzyme in tryptophan metabolism, often linked to immune regulation in cancer. The compound was tested for IDO1 inhibitory activity using enzymatic assays. Results indicated moderate inhibition compared to known inhibitors like epacadostat .

Compound IDO1 Inhibition (%) 1-(Furan-2-yl)-Urea 45% Epacadostat 80% - Cytotoxicity : The compound's cytotoxic effects were assessed on various cancer cell lines (e.g., HeLa, MCF-7). It demonstrated selective cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating potential as an anticancer agent .

The proposed mechanism of action involves the inhibition of IDO1 activity, leading to increased levels of tryptophan and modulation of immune responses. This can potentially enhance T-cell activation and reduce tumor progression.

Case Study 1: Cancer Immunotherapy

A study focused on the use of phenyl urea derivatives, including our compound, as IDO1 inhibitors in cancer immunotherapy. It was found that compounds structurally related to this compound could effectively alter the tumor microenvironment by enhancing T-cell responses against tumors .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound exhibits favorable absorption and distribution characteristics in vivo. The half-life was determined to be approximately 4 hours in murine models, suggesting that modifications could enhance stability and efficacy.

Comparison with Similar Compounds

Furan-Containing Ureas

- 1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1795295-89-4): Contains a hydroxymethyl-furan-thiophene hybrid scaffold. Molecular weight: 396.4 g/mol vs. target compound’s estimated ~369.3 g/mol (based on formula C₁₅H₁₅F₃N₂O₃).

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea (CAS 1797267-98-1):

Thiophene/Pyrazole-Containing Ureas

- 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034495-64-0):

Trifluoromethylphenyl-Substituted Ureas

Anticancer Pyridine-Ureas

- 1-[3-(Trifluoromethyl)phenyl]-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea (83) :

Kinase-Targeting Ureas

- M64/M64HCl: 1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea. Acts as a focal adhesion kinase (FAK) activator. The morpholino and pyridine groups improve water solubility, whereas the target compound’s furan may prioritize lipophilicity .

Substituent Impact on Physicochemical Properties

*LogP estimated using fragment-based methods.

Bioactivity Trends

- Anticancer Activity :

- Solubility-Bioactivity Balance :

- Methoxyethyl in the target compound may improve bioavailability compared to hydroxymethyl analogs (e.g., CAS 1795295-89-4), which could undergo rapid oxidation .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea?

The synthesis of urea derivatives typically involves coupling an isocyanate with an amine under controlled conditions. For this compound, a plausible route includes reacting 3-(trifluoromethyl)phenyl isocyanate with 2-(furan-2-yl)-2-methoxyethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base such as triethylamine is often added to neutralize HCl generated during the reaction . Optimization may involve adjusting stoichiometry, solvent polarity, or reaction time to improve yield.

Q. What analytical techniques are used to confirm the structural identity of this compound?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : H and C NMR identify proton and carbon environments, with characteristic shifts for the urea moiety (e.g., NH signals at δ ~6–8 ppm) and aromatic systems (e.g., trifluoromethylphenyl protons at δ ~7.5–8.5 ppm) .

- IR spectroscopy : Absorption bands near ~1650–1700 cm confirm the urea carbonyl group .

- X-ray crystallography : Resolves 3D molecular packing and confirms stereochemistry, as demonstrated for structurally similar (E)-1-(furan-2-yl) derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly given steric hindrance from the trifluoromethyl and furyl groups?

Yield optimization requires addressing steric and electronic effects:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of bulky intermediates.

- Temperature control : Lower temperatures reduce side reactions but may slow kinetics; reflux conditions balance reactivity and stability .

- Design of Experiments (DoE) : Statistical approaches (e.g., response surface methodology) can systematically test variables (e.g., molar ratios, catalysts) to identify optimal conditions, as applied in flow chemistry for analogous syntheses .

- Purification : Column chromatography or recrystallization removes unreacted starting materials, with purity validated via HPLC or mass spectrometry .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

Discrepancies often arise from variability in experimental design:

- Purity validation : Ensure compound purity via independent analytical methods (e.g., elemental analysis, LC-MS), as commercial sources may lack quality control .

- Assay conditions : Standardize cell lines, incubation times, and concentrations. For example, antimicrobial assays (e.g., MIC determination) may require different protocols than cytotoxicity studies (e.g., MTT assays) .

- Orthogonal assays : Confirm activity across multiple models (e.g., in vitro vs. ex vivo) to rule out false positives.

Q. What role does the trifluoromethyl group play in modulating biological activity or binding interactions?

The CF group enhances metabolic stability and influences target binding through:

- Electron-withdrawing effects : Polarizes the phenyl ring, strengthening π-π stacking or hydrogen-bonding interactions with biological targets.

- Hydrophobic interactions : The fluorine atoms improve membrane permeability, as observed in SAR studies of analogous urea derivatives .

- Computational modeling : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict binding affinities, as applied in anion-π interaction studies of trifluoromethylated ureas .

Methodological Considerations

- Data contradiction analysis : Use meta-analysis frameworks to compare results across studies, highlighting variables like solvent purity (e.g., residual DMSO) or assay sensitivity .

- Safety protocols : Handle intermediates (e.g., isocyanates) in fume hoods with PPE, as outlined in safety data sheets for structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.